1-(Azidomethyl)-3-methylbenzene
Overview
Description
1-(Azidomethyl)-3-methylbenzene is an organic compound characterized by the presence of an azido group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-3-methylbenzene can be synthesized through the reaction of 3-methylbenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, with the azide ion acting as a nucleophile, displacing the chloride ion in a substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-(Azidomethyl)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Materials Science: Employed in the preparation of energetic materials and coordination compounds.
Biological Research: Utilized in the development of bioorthogonal chemistry techniques, particularly in the synthesis of triazole-linked biomolecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3-methylbenzene primarily involves its reactivity as an azide. The azido group can participate in nucleophilic substitution and cycloaddition reactions, forming stable nitrogen-containing compounds. In biological systems, azides can be used to label biomolecules through click chemistry, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azido compound used in energetic materials.
1-Azidoethyl-5H-tetrazole: Similar in structure and reactivity, used in coordination chemistry.
Uniqueness: 1-(Azidomethyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other azido compounds, it offers distinct advantages in terms of stability and ease of synthesis.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, materials science, and biological research.
Properties
IUPAC Name |
1-(azidomethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHHYNXTVRWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371623 | |
Record name | 1-(azidomethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-82-4 | |
Record name | 1-(azidomethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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